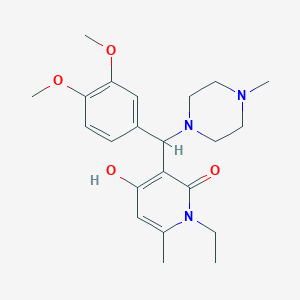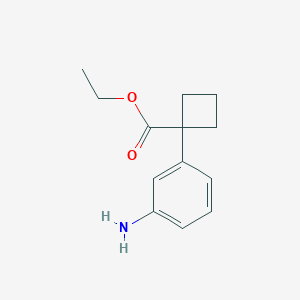![molecular formula C24H29Cl2NO B2782451 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 478041-26-8](/img/structure/B2782451.png)
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H29Cl2NO It is known for its unique molecular structure, which includes a benzamide core substituted with dichloro and pentylcyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-pentylcyclohexyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzamide: Shares the dichloro substitution but lacks the pentylcyclohexyl group.
4-(4-Pentylcyclohexyl)aniline: Contains the pentylcyclohexyl group but lacks the dichloro substitution.
N-Phenylbenzamide: A simpler analog without the dichloro and pentylcyclohexyl groups.
Uniqueness
2,4-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is unique due to the combination of its dichloro and pentylcyclohexyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2NO/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)27-24(28)22-15-12-20(25)16-23(22)26/h10-18H,2-9H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOGFLTYOIMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)


![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)


![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)


![(Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B2782388.png)
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)


